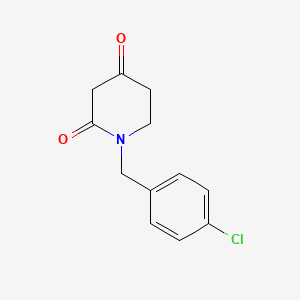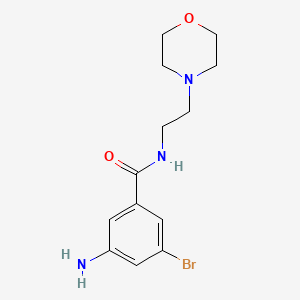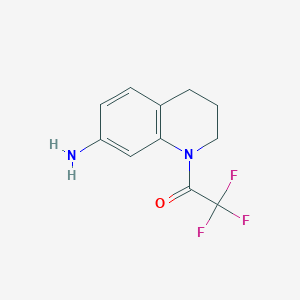![molecular formula C16H24BrN B1405969 N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine CAS No. 1502674-98-7](/img/structure/B1405969.png)
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine
Vue d'ensemble
Description
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine, commonly referred to as BMCP, is an organic compound with a range of scientific applications. It is a cyclic amine with a molecular formula of C11H17BrN and a molecular weight of 245.19 g/mol. BMCP is a colorless solid at room temperature and is soluble in polar solvents such as methanol and ethanol. It is a versatile compound and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity
Studies on compounds structurally related to "N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine" have investigated their neurochemical and neurotoxic effects. For instance, research on MDMA (3,4-Methylenedioxymethamphetamine), a ring-substituted phenylisopropylamine, has shown it to elicit characteristic biphasic responses in animals, affecting serotonergic neurotoxicity and various neurochemical changes indicative of neurotoxicity (McKenna & Peroutka, 1990).
Therapeutic Applications
MDMA-assisted psychotherapy has been investigated for its potential in treating posttraumatic stress disorder (PTSD), with studies exploring its safety issues, clinical applications, and pharmacological mechanisms (Sessa, Higbed, & Nutt, 2019). Additionally, research on NMDA receptor agonists for schizophrenia treatment suggests the relevance of similar compounds in addressing negative symptoms and persistent negative symptoms of schizophrenia (Javitt, 2006).
Pharmacological Research
Investigations into novel synthetic opioids highlight the chemistry and pharmacology of substances with structural similarities, emphasizing the need for early detection and assessment of potential psychoactive substances (Sharma et al., 2018). The neuroprotective potential of certain compounds has also been discussed, indicating a promising therapeutic approach for neurological conditions (Abdoulaye & Guo, 2016).
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN/c1-13(2)11-18(16-8-3-4-9-16)12-14-6-5-7-15(17)10-14/h5-7,10,13,16H,3-4,8-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKECFKJWOVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC(=CC=C1)Br)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide](/img/structure/B1405888.png)
![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)

![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)



![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)




